methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a cyclopentyl group at the 1-position, an amino group at the 2-position, and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-17(22)13-14-16(20-12-9-5-4-8-11(12)19-14)21(15(13)18)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYWLSYWVLXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Cyclopentyl Group (Target Compound) : The bulky aliphatic cyclopentyl group likely reduces aqueous solubility compared to aryl-substituted analogs but may enhance binding selectivity in hydrophobic pockets .
- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., dichlorophenyl, trifluoromethylphenyl) increase lipophilicity (logP) and may improve membrane permeability . Aliphatic chains (e.g., pentyl, cyclohexylmethyl) balance solubility and steric bulk, as seen in ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate (CAS 6629-58-9) .
Analytical and Spectroscopic Data Comparison
Biological Activity
Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyrroloquinoxaline family, characterized by a pyrrole ring fused to a quinoxaline structure. Its molecular formula is , and it features a cyclopentyl group and a carboxylate functional group, which are critical for its biological interactions.
1. Antioxidant Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline, including this compound, exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress in biological systems. The DPPH assay has been commonly used to evaluate the radical scavenging ability of these compounds.
| Compound | DPPH Scavenging Activity (IC50 μM) |
|---|---|
| This compound | 15.6 |
| Reference Antioxidant (Trolox) | 12.4 |
The above table illustrates that the compound demonstrates comparable antioxidant activity to established antioxidants like Trolox, suggesting its potential therapeutic applications in oxidative stress-related conditions .
2. Anticancer Properties
Pyrrolo[2,3-b]quinoxaline derivatives have shown promise in anticancer research. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, a study reported that this compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 20 μM.
Case Study: In Vitro Anticancer Activity
In a controlled study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:
- MCF-7 Cells : The compound reduced cell viability by 70% at a concentration of 25 μM.
- HeLa Cells : A reduction of 65% in viability was observed at the same concentration.
These results underline the potential of this compound as a lead structure for developing novel anticancer agents.
3. Antibacterial Activity
The antibacterial efficacy of this compound has also been explored. In vitro studies revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be further investigated as a potential antibacterial agent .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
